(4-Bromo-3-chlorophenyl)methylamine hydrochloride is an organic compound classified within the phenylmethylamines. Its molecular formula is C9H11BrClN·HCl, and it has a molecular weight of approximately 276.51 g/mol. This compound typically appears as a white to slightly off-white crystalline powder, demonstrating solubility in polar solvents such as water, methanol, and ethanol. The melting point ranges from 182°C to 186°C, while its boiling point is noted to be around 400°C under standard atmospheric pressure .
These reactions are significant for its utility in organic synthesis and medicinal chemistry.
This compound exhibits a range of biological activities. Research indicates that (4-Bromo-3-chlorophenyl)methylamine hydrochloride possesses antimicrobial, antiviral, and anticancer properties. Its mechanism of action generally involves inhibiting the growth and proliferation of cancer cells and various microorganisms. This makes it a subject of interest in pharmacological studies aimed at developing new therapeutic agents .
The synthesis of (4-Bromo-3-chlorophenyl)methylamine hydrochloride typically involves a reaction between 4-bromo-3-chlorobenzyl chloride and methylamine hydrochloride in an organic solvent like toluene or benzene. The process includes the following steps:
(4-Bromo-3-chlorophenyl)methylamine hydrochloride finds applications across various fields:
Studies on interaction mechanisms reveal that (4-Bromo-3-chlorophenyl)methylamine hydrochloride can interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, making it useful for investigating the effects of potential therapeutic compounds on cellular behavior .
Several compounds share structural similarities with (4-Bromo-3-chlorophenyl)methylamine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride | 1810074-64-6 | 0.91 | Contains an ethyl group instead of a methyl group |
(2-Bromo-4-chlorophenyl)methanamine hydrochloride | 2048273-70-5 | 0.85 | Different positioning of bromine and chlorine substituents |
1-Bromo-2-chloro-3-methylbenzene | 97329-43-6 | 0.80 | Lacks the amine group; different functional properties |
4-Bromo-5-chloro-2-methylaniline | 30273-47-3 | 0.79 | Contains an additional methyl group on the aromatic ring |
The uniqueness of (4-Bromo-3-chlorophenyl)methylamine hydrochloride lies in its specific halogen substitutions and structural configuration, which impart distinct chemical reactivity and biological activity compared to its analogs .